

A Comparative Pharmacokinetic Profile of Darolutamide and its Deuterated Analog, Darolutamide-d4

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Compound of Interest		
Compound Name:	Darolutamide-d4	
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This guide provides a detailed comparison of the pharmacokinetic properties of the non-steroidal androgen receptor inhibitor, darolutamide, and its deuterated analog, **darolutamide-d4**. While direct comparative pharmacokinetic studies between darolutamide and **darolutamide-d4** are not available, this is because deuterated analogs like **darolutamide-d4** are primarily synthesized for use as internal standards in bioanalytical assays to precisely quantify darolutamide in biological matrices. The underlying principle for this application is that the pharmacokinetic behavior of a deuterated compound is expected to be identical to its non-deuterated counterpart. Therefore, this guide will focus on the comprehensive pharmacokinetic profile of darolutamide, supported by experimental data, and elucidate the role of **darolutamide-d4** in its analysis.

Pharmacokinetic Profile of Darolutamide

Darolutamide is an androgen receptor inhibitor that works by competitively binding to the ligand-binding domain of the androgen receptor, preventing its nuclear translocation and subsequent transcription of target genes involved in prostate cancer cell proliferation.[1] Its pharmacokinetic profile has been well-characterized in several clinical studies.[2][3]



Data Presentation: Pharmacokinetic Parameters of Darolutamide

The following table summarizes the key pharmacokinetic parameters of darolutamide in humans.

Parameter	Value	Reference
Time to Maximum Concentration (Tmax)	4–6 hours	[2]
Terminal Half-life (t½)	13 hours	[2]
Absolute Bioavailability (tablet, fasted)	~30%	[2][3]
Absolute Bioavailability (tablet, with food)	60–75%	[2][3]
Plasma Protein Binding	92% (mainly to albumin)	[4]
Unbound Fraction in Plasma	7.8%	[2]
Metabolism	Primarily via CYP3A4 and UGT1A9/1A1 to the active metabolite keto-darolutamide.	[5]
Excretion	63.4% in urine and 32.4% in feces.	[5]

Keto-darolutamide, the major active metabolite, exhibits a similar pharmacological activity to darolutamide and its plasma exposure is higher than that of the parent drug.[5]

The Role of Darolutamide-d4 in Pharmacokinetic Studies

Darolutamide-d4 is a stable isotope-labeled version of darolutamide where four hydrogen atoms have been replaced by deuterium atoms. This modification results in a molecule with a



higher mass, which can be distinguished from the non-deuterated darolutamide by a mass spectrometer.

In pharmacokinetic studies, **darolutamide-d4** is used as an internal standard (IS) for the quantification of darolutamide in biological samples, such as plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The addition of a known amount of the IS to the sample at an early stage of analysis allows for the correction of any analyte loss during sample preparation and analysis, thereby ensuring the accuracy and precision of the measurement.

The fundamental assumption is that the deuterated standard (**darolutamide-d4**) behaves identically to the analyte (darolutamide) during extraction, chromatography, and ionization. This is a valid assumption because the small mass difference between the two compounds does not significantly alter their physicochemical properties and, consequently, their pharmacokinetic behavior.

Experimental Protocols

The quantification of darolutamide in biological matrices is a critical component of its pharmacokinetic characterization. Below is a representative experimental protocol based on published LC-MS/MS methods.

Bioanalytical Method for Darolutamide Quantification

- 1. Sample Preparation:
- Aliquots of plasma samples are mixed with a known concentration of darolutamide-d4 as the internal standard.
- Protein precipitation is performed by adding a solvent like acetonitrile.
- The mixture is centrifuged to pellet the precipitated proteins.
- The supernatant containing darolutamide and darolutamide-d4 is collected and evaporated to dryness.
- The residue is reconstituted in a suitable solvent for LC-MS/MS analysis.



- 2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
- Chromatographic Separation: The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) system. Separation is typically achieved on a C18 reversed-phase column with a mobile phase consisting of a mixture of an aqueous solvent (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile).
- Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. The analytes are ionized, and the mass spectrometer is set to monitor specific precursor-to-product ion transitions for both darolutamide and darolutamide-d4 in multiple reaction monitoring (MRM) mode. This provides high selectivity and sensitivity for quantification.

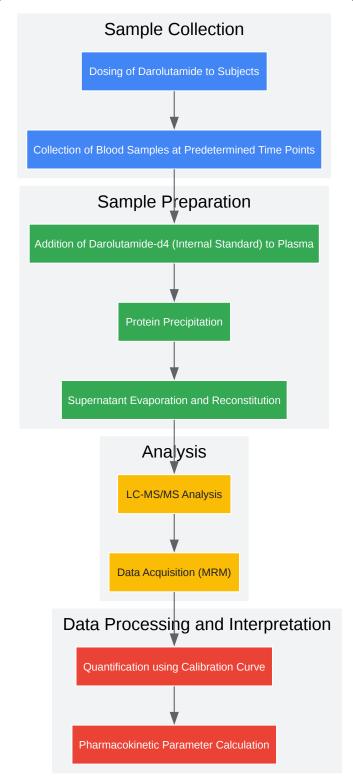
3. Quantification:

- A calibration curve is generated by plotting the peak area ratio of darolutamide to darolutamide-d4 against the known concentrations of darolutamide standards.
- The concentration of darolutamide in the unknown samples is then determined by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations Experimental Workflow for a Comparative Pharmacokinetic Study

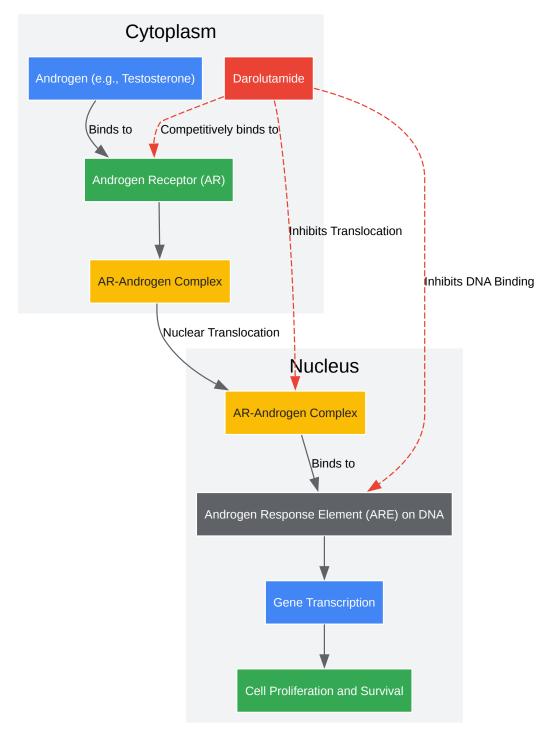


Experimental Workflow for Pharmacokinetic Analysis





Androgen Receptor Signaling Pathway and Darolutamide Inhibition



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